molecular formula C22H18N2O4S2 B2564828 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-45-5

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2564828
CAS No.: 941971-45-5
M. Wt: 438.52
InChI Key: RLGHLDDPRMWEFD-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a 4-hydroxyphenyl group via an acetamide bridge, with a 4-(methylsulfonyl)phenyl substituent. The 4-hydroxyphenyl group may facilitate hydrogen bonding, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-30(27,28)16-9-6-14(7-10-16)12-21(26)23-15-8-11-19(25)17(13-15)22-24-18-4-2-3-5-20(18)29-22/h2-11,13,25H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHLDDPRMWEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a methylsulfonyl phenyl group, which together suggest a diverse range of interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : Approximately 396.46 g/mol
  • Purity : Typically ≥95%

The unique structural features of this compound may enhance its bioavailability and pharmacological profiles compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzo[d]thiazole moiety is known for its ability to inhibit various enzyme activities, potentially affecting pathways such as:

  • Cyclooxygenase (COX) Inhibition : This compound may inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins and subsequently decreasing inflammation.
  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated significant AChE inhibitory activity, which is crucial in the context of Alzheimer's disease treatment by enhancing acetylcholine levels in the brain .

In Vitro Studies

Recent studies have highlighted the potential of this compound in various biological assays:

  • Anti-inflammatory Activity : The compound showed promising results in inhibiting COX enzymes, which are critical in the inflammatory response. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Effects : In vitro assays indicated that compounds with similar structures exhibit significant AChE inhibitory activity, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease .

Comparative Biological Activity

The following table summarizes the biological activities of similar compounds containing the benzo[d]thiazole moiety:

Compound NameStructure FeaturesBiological Activity
This compoundBenzo[d]thiazole core, Hydroxyphenyl groupAnti-inflammatory, AChE inhibition
6-Bromobenzo[d]thiazole derivativesContains bromine substituentAntitumor activity against specific cancer cell lines
N-(5-{4-Chloro-3[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-thiazol-2-yl)acetamideThiazole core with sulfonamide groupAntimicrobial properties

Case Study 1: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of compounds similar to this compound revealed significant inhibition of COX enzymes. The results indicated that at certain concentrations, the compound effectively reduced inflammatory markers in vitro, suggesting its potential utility as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

In another research study focused on neuroprotection, derivatives of benzo[d]thiazole were tested for their ability to inhibit AChE. The findings demonstrated that these compounds could enhance acetylcholine levels significantly, indicating their potential role in treating cognitive decline associated with Alzheimer's disease.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole-Acetamide Scaffold

Key structural analogues differ in substituents on the phenyl rings and acetamide side chains. Below is a comparative analysis:

Compound Name / ID Key Structural Features Biological Relevance / Properties Reference
Target Compound - Benzothiazole-4-hydroxyphenyl core
- 4-(Methylsulfonyl)phenyl acetamide
Enhanced polarity due to sulfonyl group; potential multitarget activity (e.g., kinase inhibition, ESIPT-based sensing)
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide (BTHPA) - Lacks methylsulfonyl group
- Simpler acetamide side chain
Fluorescence sensor for F⁻ via Si–O bond cleavage; shorter emission wavelength than target compound
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (Compound 21) - Propynyloxy group on phenyl
- Trifluoromethyl on benzothiazole
Improved blood-brain barrier penetration; evaluated for Alzheimer’s disease
2-((5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzothiazol-2-yl)phenyl)acetamide - Triazole-thioether linker
- Chlorophenyl and methylbenzothiazole
Antimicrobial activity; structural rigidity from triazole
N-(Benzo[d]thiazol-2-yl)-4-(prop-2-yn-1-yloxy)phenylacetamide derivatives (Compounds 14–19) - Tacrine-alkylamine hybrids
- Methoxy or trifluoromethyl substituents
Dual cholinesterase and amyloid-beta aggregation inhibition for Alzheimer’s therapy

Physicochemical and Pharmacokinetic Properties

  • Electron-Withdrawing Groups : The target compound’s methylsulfonyl group increases polarity (logP ~2.1 predicted) compared to BTHPA (logP ~3.5), enhancing aqueous solubility . In contrast, trifluoromethyl groups (Compound 21) improve lipophilicity, aiding CNS penetration .
  • Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound provides hydrogen bond donors, unlike methoxy or propynyloxy substituents in analogues (e.g., Compound 21), which may reduce metabolic oxidation .

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